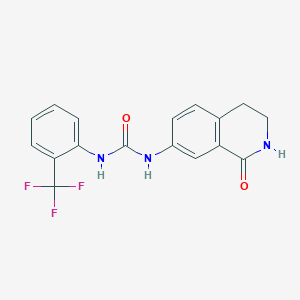

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H14F3N3O2 and its molecular weight is 349.313. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Orexin Receptors and Sleep Modulation:

- Dugovic et al. (2009) investigated the role of orexin-1 (OX1R) and orexin-2 (OX2R) receptors in sleep-wake modulation, utilizing selective antagonists. They found that blockade of OX2R initiated and prolonged sleep, which is consistent with the deactivation of the histaminergic system. Simultaneous inhibition of OX1R attenuated the sleep-promoting effects mediated by selective OX2R blockade, potentially correlated with dopaminergic neurotransmission (Dugovic et al., 2009).

- Bonaventure et al. (2015) studied a selective OX1R antagonist, compound 56, which demonstrated target engagement and specific OX1R blockade. This compound prevented prolongation of sleep onset in a rat model of psychological stress without affecting sleep duration, suggesting OX1R antagonism as a novel therapeutic strategy for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Anion Receptor Chemistry:

- Amendola et al. (2006) explored the complexation and anion recognition properties of a urea derivative. They found that the receptor they studied could distinguish between different anions, suggesting applications in sensing or separation processes (Amendola et al., 2006).

Synthesis and Chemical Properties:

- Nowicki and Fabrycy (1976) discussed the synthesis of 1-aryl-3-hydroxyisoquinolines from methyl o-acylphenylacetates and urea. They also examined the biological activity of some synthesized compounds against various bacteria (Nowicki & Fabrycy, 1976).

- Lai et al. (2014) developed a green process for the synthesis of 1-(4-haloisoquinolin-1-yl)ureas. This process is notable for its efficiency and the variety of substituents it accommodates, highlighting its potential utility in synthetic chemistry (Lai et al., 2014).

Pharmaceutical Applications:

- Bolchi et al. (2013) described a racemization process for (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing the urinary antispasmodic drug solifenacin. This process can be industrially useful for recycling the waste R enantiomer in large-scale production (Bolchi et al., 2013).

- Dhokale et al. (2019) synthesized and evaluated novel urea and thiourea analogues for antibacterial activity. They found that these compounds showed good yield and comparable antibacterial efficacy against S. aureus and E. coli (Dhokale et al., 2019).

Propiedades

IUPAC Name |

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)13-3-1-2-4-14(13)23-16(25)22-11-6-5-10-7-8-21-15(24)12(10)9-11/h1-6,9H,7-8H2,(H,21,24)(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCAWRROXMLLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2940106.png)

![(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2940107.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)

![2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2940113.png)

![5-methyl-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2940118.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2940120.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)

![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)